5-Fluoro-2-[2-(piperidin-1-YL)ethoxy]-4-(tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile
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Overview
Description
This compound is a colorless to yellow liquid or semi-solid . It has the molecular formula C20H28BFN2O3 and a molecular weight of 374.26 .
Molecular Structure Analysis
The molecular structure of this compound can be determined by single crystal X-ray diffraction analysis . The InChI code can provide a standard way to encode the molecular structure .Physical And Chemical Properties Analysis
This compound has a molecular formula of C20H28BFN2O3 and a molecular weight of 374.26 . Other physical and chemical properties such as melting point, boiling point, and density would need to be determined experimentally .Scientific Research Applications
Radiation Dosimetry and Receptor Imaging
Radioligands for Metabotropic Glutamate Receptor Subtype 5 (mGluR5)
Radioligands like 18F-3-fluoro-5-[(pyridin-3-yl)ethynyl]benzonitrile (18F-FPEB) and 3-fluoro-5-(2-(2-18F-(fluoromethyl)thiazol-4-yl)ethynyl)benzonitrile (18F-SP203) have been developed for imaging the mGluR5 receptors in the human brain. These studies provide insights into the distribution and function of mGluR5 receptors, which are implicated in various neurological and psychiatric disorders. The radiation dosimetry studies of these compounds are essential for ensuring the safety of their use in clinical research settings (Kessler et al., 2014) (Kimura et al., 2010).
Quantification of Receptors in the Brain
Studies have utilized PET ligands to quantify receptor densities in the human brain, offering valuable insights for the diagnosis and treatment of neurological and psychiatric conditions. For instance, 18F-SP203 has shown potential in measuring metabotropic glutamate subtype 5 (mGluR5) receptors, providing data that could facilitate the development of novel treatments (Brown et al., 2008).
Metabolism and Disposition Studies
Disposition and Metabolism of Novel Compounds
The disposition and metabolism studies of compounds like N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868) are crucial for understanding their pharmacokinetics and pharmacodynamics. Such studies are foundational in the development of new drugs, ensuring their efficacy and safety for therapeutic use (Renzulli et al., 2011).
Mechanism of Action
Future Directions
properties
IUPAC Name |
5-fluoro-2-(2-piperidin-1-ylethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28BFN2O3/c1-19(2)20(3,4)27-21(26-19)16-13-18(15(14-23)12-17(16)22)25-11-10-24-8-6-5-7-9-24/h12-13H,5-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBZYTKILGPUUKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)C#N)OCCN3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28BFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-[2-(piperidin-1-YL)ethoxy]-4-(tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile |
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